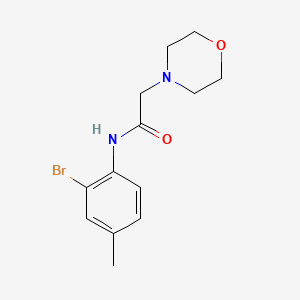![molecular formula C17H18N4O2 B5738441 1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one](/img/structure/B5738441.png)
1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one is a complex organic compound that features a furan ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one typically involves multiple steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Synthesis of the 1,2,4-Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Furan-2-ylmethylamine with the Triazole: This step involves the reaction of the furan-2-ylmethylamine with a triazole derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]propan-1-one: Similar structure but with a shorter carbon chain.
1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]pentan-1-one: Similar structure but with a longer carbon chain.
1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]hexan-1-one: Similar structure but with an even longer carbon chain.
Uniqueness
1-[5-(Furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both the furan and triazole rings, along with the phenyl group, provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-7-15(22)21-17(18-12-14-10-6-11-23-14)19-16(20-21)13-8-4-3-5-9-13/h3-6,8-11H,2,7,12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQKDSSRPHEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)
![2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B5738372.png)
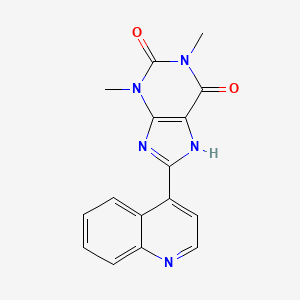
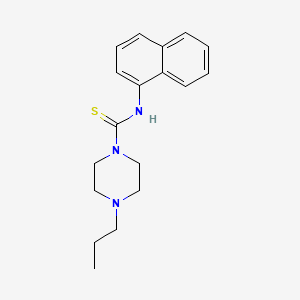
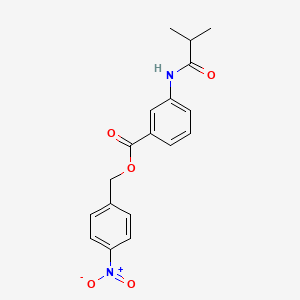
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B5738392.png)
![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)
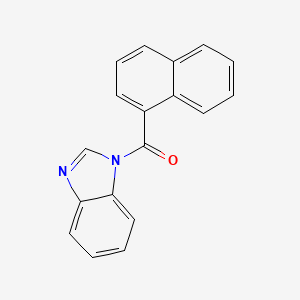
![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)
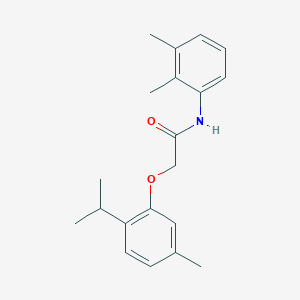
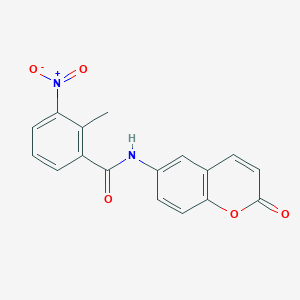
![3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5738418.png)
